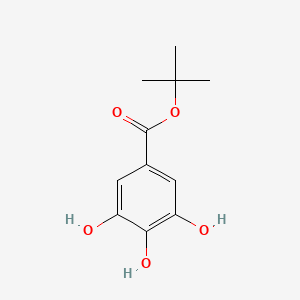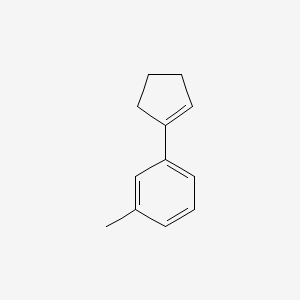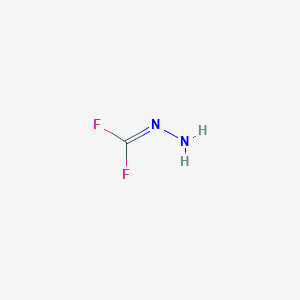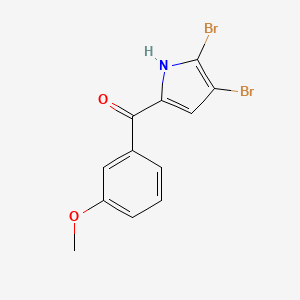
(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with two bromine atoms at positions 4 and 5, and a methoxyphenyl group attached to the methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 4,5-dibromo-1H-pyrrole-2-carboxylate as a starting material, which is then reacted with a methoxyphenyl reagent under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the bromine atoms or reduce the methanone group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups in place of the bromine atoms.
Aplicaciones Científicas De Investigación
(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Similar in structure but with a carboxylate group instead of the methanone moiety.
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone: Similar but lacks the methoxy group on the phenyl ring.
Uniqueness
(4,5-Dibromo-1H-pyrrol-2-yl)(3-methoxyphenyl)methanone is unique due to the presence of both bromine atoms and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
50372-70-8 |
|---|---|
Fórmula molecular |
C12H9Br2NO2 |
Peso molecular |
359.01 g/mol |
Nombre IUPAC |
(4,5-dibromo-1H-pyrrol-2-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H9Br2NO2/c1-17-8-4-2-3-7(5-8)11(16)10-6-9(13)12(14)15-10/h2-6,15H,1H3 |
Clave InChI |
RJANZYLLMXRKLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C2=CC(=C(N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
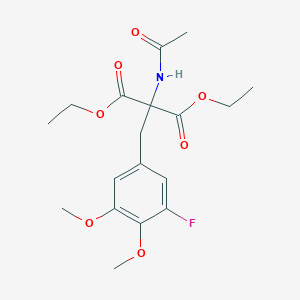
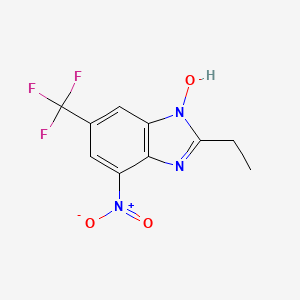


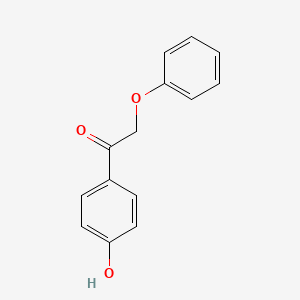
![Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-](/img/structure/B14664308.png)
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
